molecular formula C26H21ClN4O4 B2911820 methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate CAS No. 1251611-90-1

methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate

Cat. No.: B2911820
CAS No.: 1251611-90-1
M. Wt: 488.93
InChI Key: CBYFWPGSRRMIDQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate is a structurally complex benzoate ester derivative featuring a fused pyridazino-thiazine heterocyclic system. This compound is characterized by a methyl benzoate core linked via an acetylated amino group to a 4-ethyl-substituted pyridazino[4,5-b][1,4]thiazine moiety with two ketone groups at positions 3 and 3.

Properties

CAS No.

1251611-90-1

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.93

IUPAC Name

2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H21ClN4O4/c1-34-22-10-3-15(11-23(22)35-2)13-29-25(32)16-4-9-21-19(12-16)24-20(14-28-21)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32)

InChI Key

CBYFWPGSRRMIDQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate is a complex chemical compound with potential biological activities. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyridazine-thiazine compounds showed efficacy against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of essential metabolic pathways in microorganisms .

Anticancer Properties

The compound has shown promise in cancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, derivatives from similar classes have been reported to inhibit cell proliferation by interfering with the cell cycle . A notable study highlighted that such compounds can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazine ring enhanced antibacterial activity significantly. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 8 to 32 µg/mL .

Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, this compound was tested on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent reduction in cell viability with IC50 values around 15 µM for MCF-7 cells after 48 hours of treatment .

Study 3: Inflammation Model

In an animal model of inflammation induced by carrageenan injection, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators .

Scientific Research Applications

Pharmaceutical Applications

1-Phenylpyrrolidine-2-carboxamide derivatives have been investigated for several therapeutic applications:

  • HIV-1 Inhibitors: Certain derivatives, such as 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, show potential as non-nucleoside reverse transcriptase inhibitors for HIV-1 .
  • P2X7 Receptor Antagonists: Pyroglutamide-based compounds, including (S)-N-(2,4-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-2-carboxamide, act as P2X7 receptor antagonists, which are implicated in reducing inflammation by inactivating the P2RX7 receptor . P2RX7 modulators are of interest for therapeutic applications related to inflammatory conditions .
  • Cardiotonic Agents: 2-Phenylthiazolidine derivatives, including carboxamides, have shown cardiotonic activity. In particular, the conversion of thiazolidine to pyrrolidine rings affects positive inotropic activity .
  • Notum Inhibitors: Optimization of 1-phenylpyrrolidine has led to the identification of compounds that inhibit Notum enzymatic activity. Notum is a negative regulator of Wnt signaling, and its inhibition can be achieved by small, drug-like molecules .

Drug Discovery

1-Phenylpyrrolidine-2-carboxamide scaffolds are utilized in drug discovery:

  • Building Blocks: N-phenyl-1-sulfonyl-2-pyrrolidine carboxamides are used in creating libraries for drug discovery .
  • Chemical Scaffolds: They serve as chemical scaffolds for identifying inhibitors of enzymes like Notum .

Bioactive Compounds

1-Phenylpyrrolidine-2-carboxamide is a component in synthesizing various bioactive compounds:

  • Flavonoids: Flavonoids, which have a basic structural unit of 2-phenylchromone, are polyphenolic compounds with anti-inflammatory, antitumor, antiviral, and cardiovascular effects .
  • Cocoa Polyphenols: Cocoa polyphenols, which include flavanols, can modify risk factors for chronic human conditions such as inflammation and high blood pressure .

Data Table: Applications and Activities of 1-Phenylpyrrolidine-2-Carboxamide Derivatives

ApplicationCompound TypeActivity/Target
HIV-1 Inhibition1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamideNon-nucleoside reverse transcriptase inhibitor
Anti-inflammatoryPyroglutamide-based P2X7 antagonistsP2RX7 receptor antagonist
Cardiotonic2-Phenylthiazolidine-3-carboxamidesPositive inotropic activity
Enzyme InhibitionOptimized 1-phenylpyrrolidine derivativesNotum enzymatic activity inhibitor
Drug DiscoveryN-phenyl-1-sulfonyl-2-pyrrolidine carboxamidesBuilding blocks for drug libraries
Treatment of Colorectal CancerNatural compoundsInduce apoptosis via increased cleaved caspase-7 and -8 and Bax expression

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 3-{[(4-ethyl-3,5-dioxo-pyridazino-thiazinyl)acetyl]amino}benzoate and Analogs

Compound Ester Group Core Heterocycle Linker Group Key Substituents
Target Compound Methyl Pyridazino[4,5-b][1,4]thiazine (dioxo) Acetylated amino 4-Ethyl, 3,5-diketone
I-6230 Ethyl Pyridazin-3-yl Phenethylamino None (simple pyridazine)
I-6232 Ethyl 6-Methylpyridazin-3-yl Phenethylamino 6-Methylpyridazine
I-6273 Ethyl Methylisoxazol-5-yl Phenethylamino Methylisoxazole
I-6373 Ethyl 3-Methylisoxazol-5-yl Phenethylthio 3-Methylisoxazole, thioether linker
I-6473 Ethyl 3-Methylisoxazol-5-yl Phenethoxy 3-Methylisoxazole, ether linker

Functional Implications

Ester Group :

  • The target compound’s methyl ester may confer greater metabolic stability compared to the ethyl esters in I-6230–I-6473, as methyl esters are generally less susceptible to enzymatic hydrolysis. This could enhance bioavailability in vivo .

Heterocyclic System: The pyridazino-thiazine dioxo system in the target compound introduces two electron-withdrawing ketone groups, which may enhance polarity and hydrogen-bonding capacity compared to simpler pyridazine or isoxazole rings in analogs. This could improve binding affinity to polar biological targets (e.g., enzymes) .

Linker Group: The acetylated amino linker in the target compound provides a rigid, planar structure, whereas analogs with phenethylamino, thioether, or ether linkers (e.g., I-6373, I-6473) offer greater conformational flexibility. The thioether in I-6373 may also introduce sulfur-mediated interactions (e.g., van der Waals forces) .

Hypothesized Pharmacological and Physicochemical Properties

  • Solubility : The dioxo-thiazine system likely increases aqueous solubility relative to methylisoxazole-containing analogs (e.g., I-6273), which are more lipophilic.
  • Target Selectivity: The unique pyridazino-thiazine moiety may confer selectivity for specific biological targets (e.g., kinases or GPCRs) compared to simpler heterocycles.
  • Metabolic Stability: The methyl ester and acetylated amino group could reduce first-pass metabolism relative to ethyl esters and free amino linkers.

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